molecular formula C13H17NO4 B1527542 N-Benzyl-3,3'-iminodipropionic Acid CAS No. 6405-28-3

N-Benzyl-3,3'-iminodipropionic Acid

Cat. No.: B1527542
CAS No.: 6405-28-3
M. Wt: 251.28 g/mol
InChI Key: KSTIKMRBVZTNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3,3’-iminodipropionic Acid is a chemical compound with the molecular formula C13H17NO4 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of N-Benzyl-3,3’-iminodipropionic Acid is 251.28 . The compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical and Chemical Properties Analysis

N-Benzyl-3,3’-iminodipropionic Acid is a solid at 20°C . It has a melting point range of 157.0 to 161.0°C . The compound is soluble in water .

Scientific Research Applications

1. Mass Spectrometry Analysis

N-Benzyl-3,3'-iminodipropionic acid and related iminodicarboxylic acids (IDCAs) have been studied for their mass spectra characteristics. Kawashiro, Morimoto, and Yoshida (1984) examined the electron impact at 20 eV of various IDCAs, including 3,3'-iminodipropionic acid. Their findings highlight the utility of these compounds in gas chromatography-mass spectrometry, providing valuable insights into their molecular structure and fragmentation patterns (Kawashiro, Morimoto, & Yoshida, 1984).

2. Photocarboxylation in Organic Synthesis

Research by Meng et al. (2019) explores the carboxylation of sp3-hybridized C–H bonds with CO2, using a visible-light-mediated process. This method, which includes the transformation of benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions, is relevant to the chemistry of compounds like this compound. Their work expands the potential applications of these compounds in the synthesis of various organic molecules, including pharmaceuticals (Meng et al., 2019).

3. Synthesis and Analysis of Related Compounds

Li Yong (2013) conducted a study on the synthesis of N-Benzyl-2-bromo-3-methoxypropionamide, a compound related to this compound. The research involved analyzing the main impurities in the synthesis process and discussing their production mechanisms. This study provides insights into the synthesis challenges and purity analysis of related benzyl compounds, which is crucial for their application in scientific research and industrial production (Li Yong, 2013).

4. Application in Chemical Synthesis

Capaldo et al. (2016) investigated the use of arylacetic acids, including those related to this compound, in photocatalyzed benzylation of electrophilic olefins. This research is significant for its potential in chemical synthesis, particularly in the creation of various functionalized organic compounds. Their findings demonstrate the versatility of these compounds in synthetic organic chemistry (Capaldo et al., 2016).

Safety and Hazards

N-Benzyl-3,3’-iminodipropionic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Properties

IUPAC Name

3-[benzyl(2-carboxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)6-8-14(9-7-13(17)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTIKMRBVZTNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719951
Record name 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6405-28-3
Record name 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-3,3'-iminodipropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-3,3'-iminodipropionic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Benzyl-3,3'-iminodipropionic Acid
Reactant of Route 3
Reactant of Route 3
N-Benzyl-3,3'-iminodipropionic Acid
Reactant of Route 4
N-Benzyl-3,3'-iminodipropionic Acid
Reactant of Route 5
Reactant of Route 5
N-Benzyl-3,3'-iminodipropionic Acid
Reactant of Route 6
Reactant of Route 6
N-Benzyl-3,3'-iminodipropionic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.